(E)-12-Nitrooctadec-12-enoic Acid
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Overview
Description
(E)-12-Nitrooctadec-12-enoic Acid is a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ). This compound belongs to the class of nitro-fatty acids, which are known for their ability to modulate metabolic and inflammatory pathways. It has garnered significant interest due to its potential therapeutic applications, particularly in the management of metabolic disorders such as diabetes.
Preparation Methods
The synthesis of (E)-12-Nitrooctadec-12-enoic Acid involves a sequence of reactions starting from readily available precursors. One efficient synthetic route includes a Henry-retro-Claisen ring fragmentation followed by an enzymatic cleavage of methyl esters . This method has been optimized to improve yield and purity, making it suitable for both laboratory and industrial production .
Chemical Reactions Analysis
(E)-12-Nitrooctadec-12-enoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(E)-12-Nitrooctadec-12-enoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nitro-fatty acid chemistry and reactivity.
Biology: Researchers investigate its role in modulating cellular signaling pathways, particularly those related to inflammation and metabolism.
Mechanism of Action
(E)-12-Nitrooctadec-12-enoic Acid exerts its effects primarily through the activation of PPARγ. This receptor is involved in regulating gene expression related to glucose and lipid metabolism. By binding to PPARγ, the compound modulates the transcription of target genes, leading to improved insulin sensitivity and reduced inflammation . The molecular pathways involved include the activation of adiponectin and the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
(E)-12-Nitrooctadec-12-enoic Acid is unique among nitro-fatty acids due to its specific structure and potent activity. Similar compounds include:
Nitrooleic Acid: Another nitro-fatty acid with similar PPARγ activating properties.
Nitrolinoleic Acid: Known for its anti-inflammatory effects.
Nitroarachidonic Acid: Studied for its role in modulating vascular function.
Compared to these compounds, this compound exhibits a higher potency in activating PPARγ and a broader range of biological activities .
Properties
Molecular Formula |
C18H33NO4 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(E)-12-nitrooctadec-12-enoic acid |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+ |
InChI Key |
LCOAELZDXRYQHF-SAPNQHFASA-N |
Isomeric SMILES |
CCCCC/C=C(\CCCCCCCCCCC(=O)O)/[N+](=O)[O-] |
Canonical SMILES |
CCCCCC=C(CCCCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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